8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The systematic IUPAC name for this compound is derived from its bicyclic framework, which consists of a pyridine ring fused to a 1,3-oxazin-2-one moiety. The numbering begins at the pyridine nitrogen, proceeding clockwise, with the oxazinone ring fused at the 3,4-positions of the pyridine. Substituents are assigned locants based on their positions relative to this fused system:
- Methoxy group (-OCH₃) : Located at position 8 of the dihydrooxazinone ring.
- Methyl groups (-CH₃) : Three methyl groups are present: two at position 4 (geminal) and one at position 6 of the oxazinone ring.
The full IUPAC name is 8-methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-d]oxazin-2(4H)-one . This naming convention aligns with the Blue Book guidelines for fused heterocyclic systems.
A CAS Registry Number search in PubChem and related databases (as of May 2025) reveals no assigned identifier for this specific compound, suggesting it may be a novel or less-documented derivative. By contrast, structurally related compounds such as 8H-pyrido[3,2-d]oxazine (CAS 253-75-8) and 2H-pyrido[2,3-e]oxazine (CAS 322-43-0) have well-established registry entries, highlighting the need for further characterization of the target molecule.
Comparative Structural Analysis with Related Pyrido-Oxazinone Derivatives
The target compound belongs to a family of pyrido-oxazinones, which exhibit diverse pharmacological and material science applications. Key structural distinctions from analogues include:
The presence of the lactam group in the target compound introduces hydrogen-bonding capabilities absent in simpler oxazine derivatives. The geminal dimethyl groups at position 4 likely impart steric hindrance, affecting conformational flexibility compared to analogues like the unsubstituted 8H-pyrido[3,2-d]oxazine. Methoxy substitution at position 8 may enhance solubility in polar solvents relative to non-oxygenated derivatives.
Isomeric Considerations and Tautomeric Possibilities
The compound’s structure presents several opportunities for isomerism:
Stereoisomerism :
- The 7,8-dihydrooxazinone ring introduces two stereocenters at positions 7 and 8. However, the current IUPAC name does not specify stereochemistry, suggesting the described compound is either a racemic mixture or a single undefined stereoisomer.
- Comparatively, N-[(4R,7S,8R)-8-methoxy-4,7,10-trimethyl-...]propanamide and N-[(4R,7R,8R)-8-methoxy-4,7,10-trimethyl-...]sulfonamide demonstrate the importance of stereochemical notation in closely related azamacrocyclic lactams.
Tautomerism :
- The lactam group (oxazin-2-one) may exhibit ring-chain tautomerism, interconverting between the cyclic amide and an open-chain iminocarboxylic acid form. This behavior is well-documented in oxazinone derivatives.
- Enol-keto tautomerism is unlikely due to the absence of α-hydrogens adjacent to the carbonyl group.
Conformational Isomerism :
Structural comparisons with mycophenolic acid derivatives further suggest that substituent positioning significantly influences tautomeric equilibria and isomer prevalence.
Properties
CAS No. |
302933-96-6 |
|---|---|
Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
8-methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-d][1,3]oxazin-2-one |
InChI |
InChI=1S/C11H16N2O3/c1-6-5-7-8(9(12-6)15-4)13-10(14)16-11(7,2)3/h5,9,12H,1-4H3,(H,13,14) |
InChI Key |
VGIDJMTWFJNBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(N1)OC)NC(=O)OC2(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and methoxylation reactions to introduce the methoxy and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Influence
The target compound’s pyrido-oxazinone core distinguishes it from pyrido-pyrimidinones (e.g., compounds 44c, 44g, 50e) and benzoxazinones (e.g., 8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one ). Key differences include:
- Pyrido-oxazinone vs.
- Substituent Effects : The methoxy group at position 8 and methyl groups at positions 4 and 6 may enhance lipophilicity compared to unsubstituted analogs.
Substituent-Driven Comparisons
- Synthetic Yields: Pyrido-pyrimidinone derivatives with bulky substituents (e.g., 50e) show lower yields (43%) compared to simpler analogs like 44c (22%), suggesting steric hindrance impacts reactivity .
- Solubility and Stability : The methoxy group in the target compound may improve aqueous solubility compared to halogenated analogs (e.g., 53a with a 4-chlorobenzyl group) .
Pharmacological Implications
The methoxy and methyl groups in the target compound could modulate target binding affinity or metabolic clearance, as seen in 44d (dimethylamino-methyl substituent) .
Biological Activity
8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one is a complex organic compound characterized by its unique pyrido[3,4-D][1,3]oxazine ring structure. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The molecular formula is with a molecular weight of approximately 224.26 g/mol.
| Property | Value |
|---|---|
| CAS Number | 302933-96-6 |
| Molecular Formula | C11H16N2O3 |
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 8-methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-d][1,3]oxazin-2-one |
| Canonical SMILES | CC1=CC2=C(C(N1)OC)NC(=O)OC2(C)C |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit promising antimicrobial activity. For instance, studies on benzoxazinones have shown their effectiveness against various pathogens due to their ability to inhibit certain enzymes crucial for microbial survival .
Anticancer Activity
The compound has also been investigated for its anticancer potential. A study highlighted that derivatives of oxazines can interact with specific molecular targets involved in cancer progression. This interaction may lead to the inhibition of tumor growth and metastasis through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Binding to enzymes like proteases which are critical in various disease processes.
- Receptor Interaction : Modulating receptor activity that influences cellular signaling pathways related to growth and apoptosis.
These interactions alter the normal function of cellular processes, potentially leading to therapeutic effects against diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxazine derivatives against common bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
In another investigation focusing on cancer cell lines, the compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF-7). The findings revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers:
| Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 30 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
